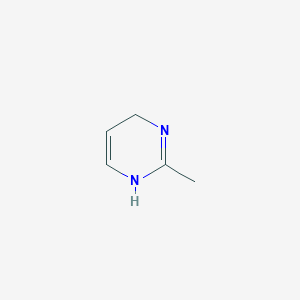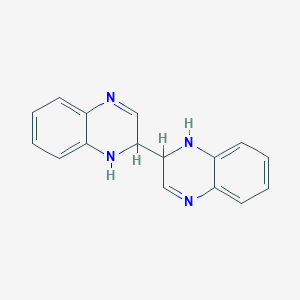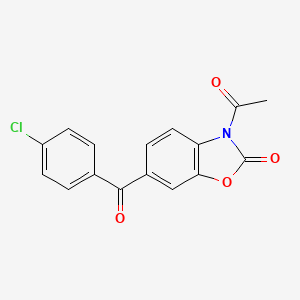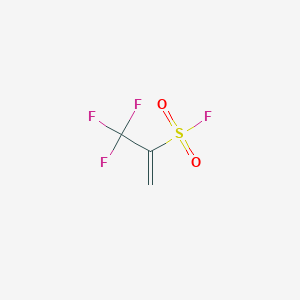
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of trifluoromethyl and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method involves the reaction of 3,3,3-trifluoropropene with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize advanced techniques such as microreactor technology to achieve precise control over reaction parameters, thereby enhancing the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds .
Scientific Research Applications
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl fluoride group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropene: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
2-Bromo-3,3,3-trifluoroprop-1-ene: Contains a bromine atom instead of the sulfonyl fluoride group, leading to different reactivity and applications.
3,3,3-Trifluoro-1-propyne: Features a triple bond instead of a double bond, resulting in distinct chemical properties and reactivity.
Uniqueness
3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer a combination of high reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications .
Properties
CAS No. |
105380-16-3 |
|---|---|
Molecular Formula |
C3H2F4O2S |
Molecular Weight |
178.11 g/mol |
IUPAC Name |
3,3,3-trifluoroprop-1-ene-2-sulfonyl fluoride |
InChI |
InChI=1S/C3H2F4O2S/c1-2(3(4,5)6)10(7,8)9/h1H2 |
InChI Key |
BAIISBNUJAOOMN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
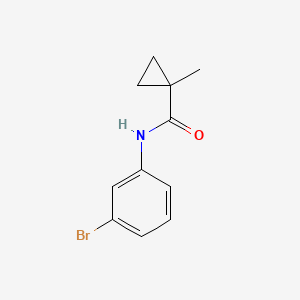
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
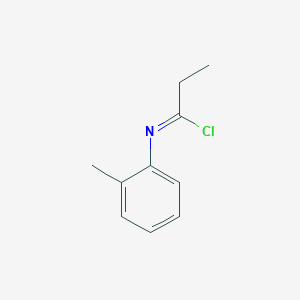
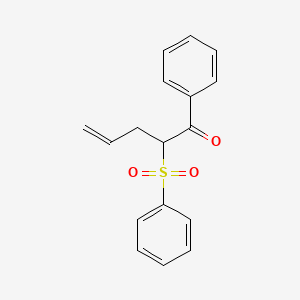
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
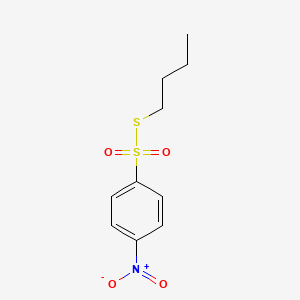
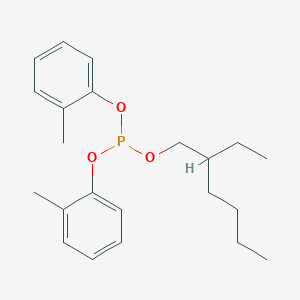
oxophosphanium](/img/structure/B14340068.png)
